molecular formula C17H20N4O2S B2932820 (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide CAS No. 1241685-46-0

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide

Cat. No.: B2932820
CAS No.: 1241685-46-0
M. Wt: 344.43
InChI Key: OIJABMSAWJOJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Efficacy : Novel heterocyclic compounds, including derivatives of (E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising antibacterial and antifungal activities, highlighting their potential as therapeutic agents in treating infections (Nunna et al., 2014).

Heterocyclic Chemistry and Drug Design

  • Heteroaromatization and Novel Derivatives : Research has led to the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds have shown significant antimicrobial activities, which could be beneficial in developing new drugs (Hassan et al., 2009).

Enzyme Inhibition and Therapeutic Potential

  • Carbonic Anhydrase Inhibitors : A series of derivatives based on the 4-(2-amino-pyrimidin-4-yl-amino)-benzenesulfonamide scaffold have been developed as potent inhibitors of carbonic anhydrase, a critical enzyme involved in various physiological processes. Some derivatives demonstrated low nanomolar affinities for the enzyme and showed potential as topical antiglaucoma agents (Casini et al., 2002).

Synthetic Methodologies and Chemical Structures

  • Regioselective Synthesis : The compound's derivatives have been utilized in the regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines, showcasing innovative approaches in heterocyclic chemistry and expanding the chemical space of biologically active molecules (Rozentsveig et al., 2014).

Fluorescence Studies and Protein Binding

  • Fluorescence Binding with Bovine Serum Albumin : Studies have also explored the interactions between p-hydroxycinnamic acid derivatives of this compound and bovine serum albumin, providing insights into the compound's pharmacokinetic properties and its potential impact on drug delivery systems (Meng et al., 2012).

Properties

IUPAC Name

(E)-2-phenyl-N-(1-pyrimidin-2-ylpiperidin-4-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,14-9-15-5-2-1-3-6-15)20-16-7-12-21(13-8-16)17-18-10-4-11-19-17/h1-6,9-11,14,16,20H,7-8,12-13H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJABMSAWJOJBE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.